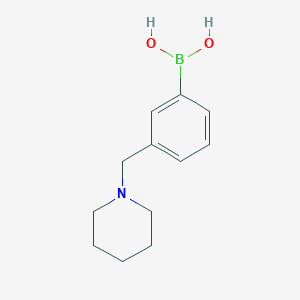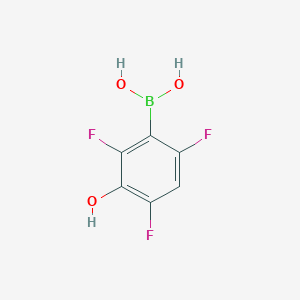
2-(3-Fluoro-4-(trifluorometil)fenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano
Descripción general
Descripción
2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as FTFD, is a novel boron-containing compound with potential applications in a variety of scientific research fields. FTFD is a derivative of dioxaborolane, a boron-containing compound, and has a unique structure and properties that make it particularly useful for research.
Aplicaciones Científicas De Investigación
Aplicaciones Farmacéuticas
Este compuesto es parte del grupo de fármacos que contienen trifluorometil (TFM, -CF3) aprobados por la FDA . El grupo trifluorometil es una característica común en muchos productos farmacéuticos debido a su capacidad para modificar las propiedades químicas y farmacocinéticas de las moléculas de fármacos . Se utiliza en la síntesis de posibles moléculas de fármacos para diversas enfermedades y trastornos .
Aplicaciones Agroquímicas
Los derivados de trifluorometilpiridina (TFMP), de los que este compuesto puede formar parte, se utilizan ampliamente en la protección de los cultivos contra plagas . Más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO .
Síntesis de Moléculas Biológicamente Activas
Este compuesto se utiliza en la síntesis de moléculas biológicamente activas . Por ejemplo, está involucrado en reacciones de acoplamiento cruzado de Suzuki-Miyaura, acoplamiento cruzado oxidativo aeróbico, reacciones de Petasis asistidas por microondas y reacciones de adición catalizadas por rodio .
Preparación de Poli(Éter-Amida)s Aromáticos Fluorados
Este compuesto se utiliza en la preparación de poli(éter-amida)s aromáticos fluorados . Estos materiales tienen propiedades únicas y se utilizan en diversas aplicaciones.
Estudios de Hidrólisis
Los ésteres de pinacol de fenilborónico, como este compuesto, se estudian por su susceptibilidad a la hidrólisis a pH fisiológico . La cinética de esta reacción depende de los sustituyentes en el anillo aromático .
Síntesis de Olefinas Multisustituidas y Dienos Conjugados
Este compuesto se utiliza en la síntesis de olefinas multisustituidas y dienos conjugados . Estos compuestos tienen diversas aplicaciones en síntesis orgánica.
Determinación de la Acidez de Lewis
Este compuesto se utiliza en la preparación de ésteres de catecol de fenilborónico y la determinación de la acidez de Lewis . Esto es importante en diversas áreas de la química, incluida la catálisis y la ciencia de los materiales.
Síntesis de Derivados de Benzopiranona
Este compuesto se utiliza en la síntesis de derivados de benzopiranona como moduladores del receptor GABAA . Estos compuestos tienen aplicaciones potenciales en el tratamiento de diversos trastornos neurológicos.
Mecanismo De Acción
Target of Action
Boronic acids and their derivatives are known to be used in the suzuki-miyaura cross-coupling reactions . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds .
Mode of Action
The compound, being a boronic acid derivative, is likely to participate in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (usually palladium), a process known as transmetalation . The metal catalyst then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound likely participates, is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers . Therefore, the compound could indirectly influence various biochemical pathways through its role in the synthesis of these substances.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as pharmaceuticals and materials science .
Action Environment
The efficacy and stability of the compound, like other boronic acids and their derivatives, can be influenced by various environmental factors. These include the presence of a suitable metal catalyst (usually palladium) for the Suzuki-Miyaura reaction, the pH of the environment (as boronic acids can form boronate esters under alkaline conditions), and the presence of other reactants .
Propiedades
IUPAC Name |
2-[3-fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)8-5-6-9(10(15)7-8)13(16,17)18/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCSARGPMNDYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674690 | |
| Record name | 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
445303-67-3 | |
| Record name | 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445303-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-(trifluoromethyl)phenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



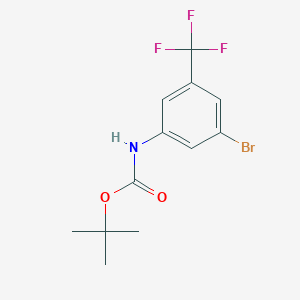
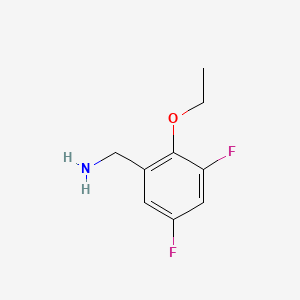

![3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1393392.png)

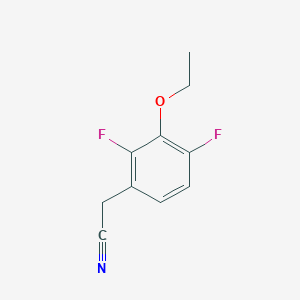
![4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1393396.png)
![6-(Dimethoxymethyl)-2-(trimethylsilyl)-furo[3,2-b]pyridine](/img/structure/B1393400.png)
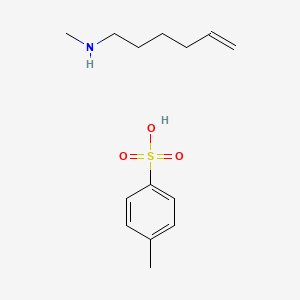
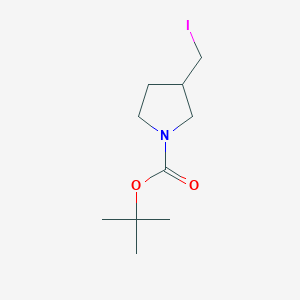
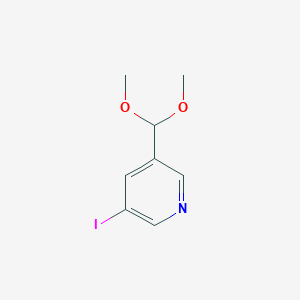
![6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393407.png)
